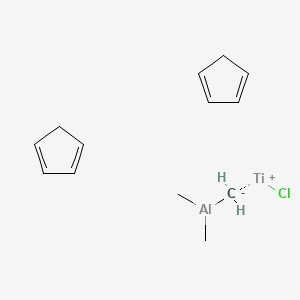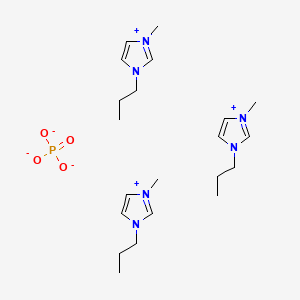
mu-Chloro-bis(cyclopentadienyl)(dimethylammonium)-mu-methylene-titanium, ca. 0.5mol/L in Toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mu-Chloro-bis(cyclopentadienyl)(dimethylammonium)-mu-methylene-titanium, ca. 0.5mol/L in Toluene is a useful research compound. Its molecular formula is C13H20AlClTi and its molecular weight is 286.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.054832 g/mol and the complexity rating of the compound is 76.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanotechnology and Medical Applications
Titanium dioxide nanoparticles (TiO2 NPs) have been extensively studied for their potential in novel medical therapies. Due to their photoactivity, which generates reactive oxygen species (ROS) upon UV light illumination, TiO2 NPs are explored for photodynamic therapy (PDT) treatments of various diseases, including cancer and antibiotic-resistant bacterial infections. The capability of TiO2 to induce cell death through ROS production highlights its potential in targeted therapy, as it can be combined or modified with other molecules to enhance therapeutic efficacy (Ziental et al., 2020).
Agricultural Applications
Photocatalytic titanium dioxide-based nanomaterials (TiO2-PN) are emerging as innovative solutions to agricultural growth, harvest, and post-harvest challenges. Their applications include acting as antimicrobial agents, regulating growth, and serving as fertilizer-like substances. The use of TiO2-PN in agriculture aims to address global environmental challenges, demonstrating the versatility of titanium compounds in enhancing sustainable and productive land and water exploitation (Rodríguez-González et al., 2019).
Organic Synthesis
Cyclopentadienyl titanium derivatives play a significant role in organic synthesis, offering various synthetic transformations due to the unique reactivity of the cyclopentadienyl substituents. These compounds, used in both stoichiometric and catalytic systems, facilitate a wide array of chemical transformations, including reductions, oxidations, C-C bond formations, and polymerizations. This versatility underlines the potential of titanium compounds in advancing synthetic methodologies (Petasis & Hu, 1997).
Environmental Applications
Titanium compounds, particularly TiO2, are pivotal in environmental photocatalysis, offering promising solutions for water and air purification. Modified TiO2 materials have been developed to enhance photocatalytic efficiency under visible light, addressing the challenge of utilizing solar energy for environmental remediation. These advancements suggest a promising future for titanium compounds in environmental applications, including water and wastewater treatment (Daghrir et al., 2013).
properties
IUPAC Name |
chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6.2CH3.CH2.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-4H,5H2;2*1H3;1H2;;1H;/q;;;;-1;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOIGGFEUVRBBY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al](C)[CH2-].C1C=CC=C1.C1C=CC=C1.Cl[Ti+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20AlClTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)



![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)